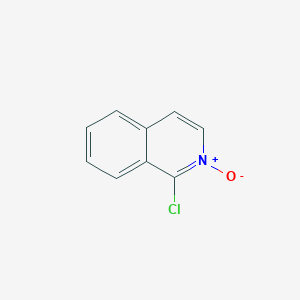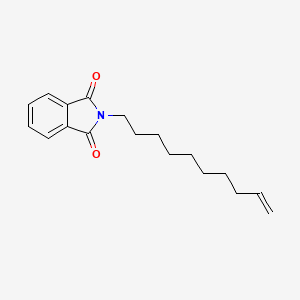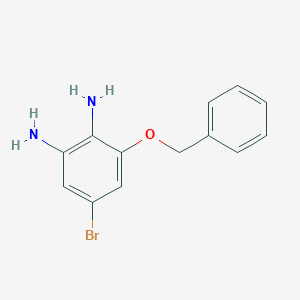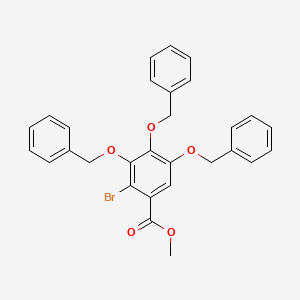
Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom at the 2-position and three benzyloxy groups at the 3, 4, and 5 positions on the benzoic acid ring, with a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate typically involves multiple steps. One common method starts with the bromination of 3,4,5-tris(benzyloxy)benzoic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol in the presence of a catalyst such as sulfuric acid for the esterification step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzyloxy groups can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Ester Hydrolysis: The major product is 2-Bromo-3,4,5-tris(benzyloxy)benzoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate depends on its specific application. In chemical reactions, the bromine atom and benzyloxy groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved are typically studied in the context of its use in synthesizing other compounds or in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris(benzyloxy)benzoic acid: Lacks the bromine atom and methyl ester group.
2-Bromo-3,4,5-tris(benzyloxy)benzoic acid: Similar structure but without the methyl ester group.
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but without the bromine atom
Uniqueness
Methyl 3,4,5-tris(benzyloxy)-2-bromobenzoate is unique due to the combination of the bromine atom, three benzyloxy groups, and the methyl ester functional group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
IUPAC Name |
methyl 2-bromo-3,4,5-tris(phenylmethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BrO5/c1-32-29(31)24-17-25(33-18-21-11-5-2-6-12-21)27(34-19-22-13-7-3-8-14-22)28(26(24)30)35-20-23-15-9-4-10-16-23/h2-17H,18-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDGKEBMUPEYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
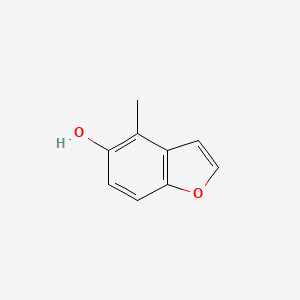
![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)
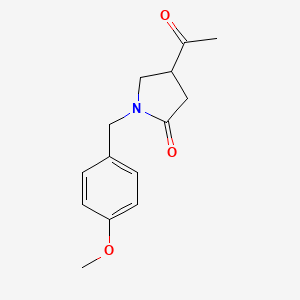



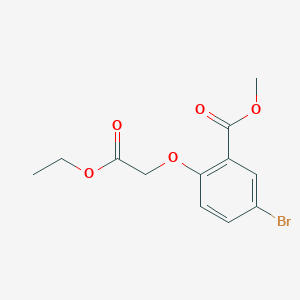
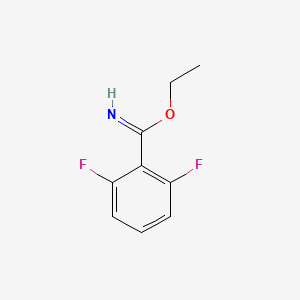
![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B8264618.png)
